molecular formula C16H22O B13622011 2-(4-Isopropylphenyl)cycloheptan-1-one

2-(4-Isopropylphenyl)cycloheptan-1-one

Cat. No.: B13622011
M. Wt: 230.34 g/mol
InChI Key: MXTYRXRPNNONBS-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)cycloheptan-1-one is an organic compound with the molecular formula C16H22O It is a cycloheptanone derivative where a phenyl group substituted with an isopropyl group is attached to the cycloheptanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)cycloheptan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cycloheptanone is reacted with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of cycloheptanol derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

2-(4-Isopropylphenyl)cycloheptan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)cycloheptan-1-one: Similar structure with a methyl group instead of an isopropyl group.

    2-(4-Ethylphenyl)cycloheptan-1-one: Similar structure with an ethyl group instead of an isopropyl group.

    2-(4-Propylphenyl)cycloheptan-1-one: Similar structure with a propyl group instead of an isopropyl group.

Uniqueness

2-(4-Isopropylphenyl)cycloheptan-1-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and interactions compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)cycloheptan-1-one

InChI

InChI=1S/C16H22O/c1-12(2)13-8-10-14(11-9-13)15-6-4-3-5-7-16(15)17/h8-12,15H,3-7H2,1-2H3

InChI Key

MXTYRXRPNNONBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CCCCCC2=O

Origin of Product

United States

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